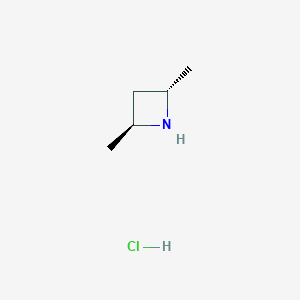

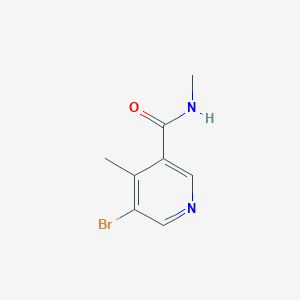

![molecular formula C13H20N6 B6300854 N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide CAS No. 746564-53-4](/img/structure/B6300854.png)

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

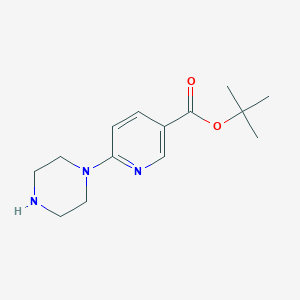

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide is a chemical compound with the CAS Number: 746564-53-4 . Its molecular weight is 260.34 . The IUPAC name for this compound is N-[(4-benzyl-1-piperazinyl)(imino)methyl]guanidine . It is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.34 . It is stored at a temperature of 28°C .Applications De Recherche Scientifique

Main Group Chemistry

The imidazolin-2-imino group, which is a type of N-heterocyclic imino functionality, is derived from the class of compounds known as guanidines . This group is an excellent choice for thermodynamic stabilization of electron-deficient species . It has found widespread applications in transition-metal chemistry to furnish pincer complexes or “pogo stick” type compounds .

Thermodynamic Stabilization

Due to its electron-donating properties, the imidazolin-2-iminato ligand is an efficient tool for the thermodynamic stabilization of electron-poor species . Its steric demand can be tailored to meet the requirements for kinetic stabilization of otherwise highly reactive species .

Synthesis of N-Heterocyclic Compounds

Amidines, particularly N-arylamidines, are versatile precursors in transition metal-catalyzed, and metal-free reactions for the construction of N-heterocyclic compounds .

Biological Activities

Schiff bases, which contain the azomethine group, are considered promising candidates for a variety of applications related to biological activities . These include antiapoptotic, antifungal, antibacterial, anti-inflammatory, and antiviral activities .

Catalytic Activities

Schiff bases are also known for their catalytic activities . They readily form stable complexes with most metal ions, making them among the most important ligands used in current coordination chemistry .

Corrosion Inhibitors

Schiff bases are used as organic inhibitors in the corrosion of metal and its alloys in corrosive environments . They protect metals in aggressive solutions, making them useful in various industrial applications .

Propriétés

IUPAC Name |

4-benzyl-N-(diaminomethylidene)piperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUZTDLJSVTNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

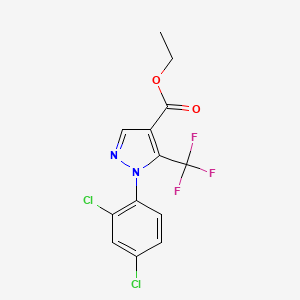

![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)

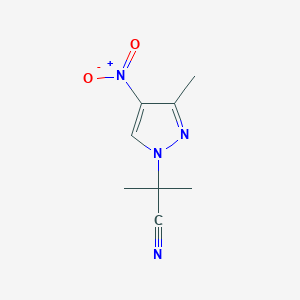

![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)

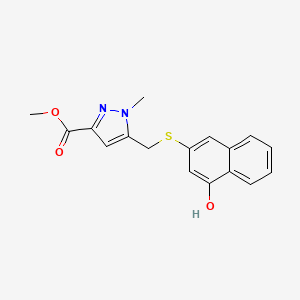

![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)

![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)